2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid
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Overview
Description
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid is a chemical compound with the molecular formula C10H16N2O4 It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid typically involves the reaction of 4-methylpentanoic acid with an appropriate imidazolidinone derivative. One common method is the nucleophilic substitution reaction, where 4-methylpentanoic acid is reacted with a chlorinated imidazolidinone compound under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups onto the imidazolidinone ring .
Scientific Research Applications
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid involves its interaction with specific molecular targets. The imidazolidinone ring can form hydrogen bonds and other interactions with proteins, potentially inhibiting their activity. This can affect various biological pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid
- 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Uniqueness
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid is unique due to its specific structure, which includes a 4-methylpentanoic acid moiety attached to the imidazolidinone ring. This structural feature may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H16N2O4 |
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Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-[(2,5-dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H16N2O4/c1-6(2)3-7(9(14)15)5-12-8(13)4-11-10(12)16/h6-7H,3-5H2,1-2H3,(H,11,16)(H,14,15) |
InChI Key |
UIUWHJJWDHTKGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CN1C(=O)CNC1=O)C(=O)O |
Origin of Product |
United States |
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